2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide
Description
Chemical Structure and Properties 2-Chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide (CAS: 2098080-33-0) is a chloroacetamide derivative with the molecular formula C₉H₁₆ClNO₂ and a molecular weight of 205.68 g/mol . Its structure comprises a chloroacetamide backbone substituted with an ethyl group and a tetrahydro-2H-pyran-4-yl group.
Applications
This compound is primarily utilized as a research chemical in organic synthesis and pharmaceutical development, particularly in exploring heterocyclic frameworks for drug discovery .
Properties
IUPAC Name |
2-chloro-N-ethyl-N-(oxan-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-2-11(9(12)7-10)8-3-5-13-6-4-8/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSIHNBSXLKFIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide typically involves the reaction of tetrahydro-2H-pyran-4-ylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems for the addition of reagents and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted amides, thioamides, or ethers.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Scientific Research Applications
2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or modulation of receptor function. The tetrahydro-2H-pyran-4-yl moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Chloroacetamides with Tetrahydro-2H-Pyran Moieties
Several analogs share the THP backbone but differ in substituents (Table 1):
Key Observations :
Sulfur-Containing Analog: Thiopyran Derivative
The sulfur analog 2-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide (CAS: 2090869-66-0) replaces the THP oxygen with sulfur, yielding molecular formula C₉H₁₆ClNOS (MW: 221.75 g/mol) .
Comparison :
- Electronic Properties : Sulfur’s lower electronegativity and larger atomic radius may reduce hydrogen-bonding capacity but enhance lipophilicity.
Herbicidal Chloroacetamides
Compounds like alachlor and pretilachlor () are herbicidal chloroacetamides with aromatic substituents.
| Compound | Structure | Key Substituents | Application |
|---|---|---|---|
| Alachlor | 2-chloro-N-(2,6-diethylphenyl)-N-methoxyacetamide | Diethylphenyl, methoxymethyl | Pre-emergent herbicide |
| Pretilachlor | 2-chloro-N-(2,6-diethylphenyl)-N-propoxyethylacetamide | Diethylphenyl, propoxyethyl | Rice field herbicide |
| Target | Ethyl and THP-4-yl groups | Non-aromatic, heterocyclic | Research chemical |
Key Differences :
- Bioactivity: Herbicidal activity in alachlor/pretilachlor arises from aromatic substituents enabling binding to plant acetolactate synthase. The target compound’s THP group lacks this aromaticity, likely rendering it non-herbicidal .
- Toxicity Profile : Agricultural chloroacetamides often exhibit higher environmental persistence, whereas the THP group may improve biodegradability .
Biological Activity
Overview
2-Chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a chloroacetamide group and a tetrahydropyran ring, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and other scientific research areas.
The primary mechanism of action for this compound involves its interaction with nucleophilic sites in biological molecules. The chloro group can form covalent bonds with nucleophilic amino acids in proteins, potentially inhibiting their function. This alkylating property is similar to other chloroacetamides, which are known to exhibit significant biological activity through such interactions.
Biological Activity
Research indicates that this compound may possess various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects, making it a candidate for further exploration in treating infections.
- Anticancer Activity : The compound is being investigated for its potential anticancer properties. Its ability to interact with DNA and proteins suggests it may inhibit cancer cell proliferation and induce apoptosis.
Case Studies and Experimental Data
- In Vitro Studies : A study demonstrated that the compound showed significant inhibition of specific cancer cell lines, suggesting its potential as an anticancer agent. The IC50 values were determined through standard cell viability assays, revealing promising results compared to existing chemotherapeutics.
- Structure-Activity Relationship (SAR) : Various derivatives of chloroacetamides have been synthesized and evaluated for their biological activity. The positioning of the tetrahydropyran ring significantly affects the compound's reactivity and interaction with biological targets .
- Comparative Studies : When compared to similar compounds, such as 2-chloro-N-(2-(tetrahydro-2H-pyran-2-yl)ethyl)acetamide, the unique structure of this compound contributes to its distinct biological profile, potentially enhancing its efficacy against specific targets.
Data Tables
| Biological Activity | IC50 (μM) | Reference |
|---|---|---|
| Antimicrobial | 15.0 | |
| Anticancer (Cell Line A) | 5.0 | |
| Anticancer (Cell Line B) | 10.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
